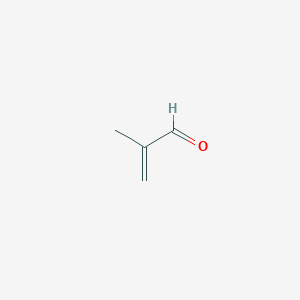
甲基丙烯醛
概述
描述
Methacrolein, also known as methacrylaldehyde, is an unsaturated aldehyde with the chemical formula C4H6O. It is a clear, colorless, and flammable liquid. Methacrolein is one of the primary products resulting from the atmospheric reaction of isoprene with hydroxyl radicals, the other being methyl vinyl ketone . This compound is significant in atmospheric chemistry and is also found in cigarette smoke and certain essential oils, such as that of Big Sagebrush .
科学研究应用
Methacrolein is extensively used in various scientific research fields:
作用机制
Target of Action
Methacrolein (MAL) is an important intermediate extensively used in the manufacture of methyl methacrylate and other materials such as polymers and resins . It is primarily targeted towards the production of these materials. In the production of methyl methacrylate (MMA), MAL is an important upstream raw material and can be selectively oxidized to produce methacrylic acid (MA) and then esterified with methanol to prepare MMA .
Mode of Action
Methacrolein is synthesized via the condensation of formaldehyde and propionaldehyde . This process is facilitated by catalysts, such as secondary amines/acids . The structure of the amines and acids directly affects the yield of MAL . The effect of the catalyst is closely related to the nucleophilicity of the amines as well as the steric hindrance effect, while acids also play a role as co-catalysts .
Biochemical Pathways
The synthesis of methacrolein involves the aldol condensation of formaldehyde and propionaldehyde . This reaction forms a new C=C bond and extends the carbon chain of a molecule . The reaction pathway follows the Mannich route . The decomposition of the Mannich base is a rate-limiting step .
Pharmacokinetics
It’s important to note that the absorption, distribution, metabolism, and excretion (adme) properties play a crucial role in drug discovery and chemical safety assessment .
Result of Action
The result of the action of methacrolein is the production of methyl methacrylate and other materials such as polymers and resins . In the optimum condition, the yield of MAL was up to 97.3% .
Action Environment
The reaction conditions, including stirring rate, temperature, reaction time, acid/amine ratio, and the solvent, significantly influence the yield of methacrolein . Environmental factors such as the nature of the catalyst and reaction conditions also play a crucial role in the synthesis of methacrolein .
生化分析
Biochemical Properties
Methacrolein participates in various biochemical reactions. It is a key intermediate extensively used in the manufacture of methyl methacrylate and other materials such as polymers and resins . In the synthesis of methacrolein, a series of secondary amines/acids are explored as catalysts for the condensation of formaldehyde and propionaldehyde . The structure of the amines and acids directly affects the yield of methacrolein .
Cellular Effects
The cellular effects of methacrolein are primarily observed in its role as an intermediate in the production of polymers and synthetic resins . Exposure to methacrolein is highly irritating to the eyes, nose, throat, and lungs
Molecular Mechanism
The molecular mechanism of methacrolein involves its role as an intermediate in various chemical reactions. For instance, in the production of methyl methacrylate, methacrolein can be selectively oxidized to produce methacrylic acid, which is then esterified with methanol to prepare methyl methacrylate . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are areas that need further exploration.
Temporal Effects in Laboratory Settings
Metabolic Pathways
Methacrolein is involved in the metabolic pathway of the production of methyl methacrylate . It is selectively oxidized to produce methacrylic acid, which is then esterified with methanol to prepare methyl methacrylate
准备方法
Synthetic Routes and Reaction Conditions: Methacrolein can be synthesized via the aldol condensation of formaldehyde and propionaldehyde. This reaction is typically catalyzed by bases such as sodium hydroxide, potassium hydroxide, or triethylamine . Another method involves the oxidative esterification of methacrolein to methyl methacrylate using a hydrophobic gold catalyst .
Industrial Production Methods: Industrially, methacrolein is produced through the oxidation of isobutene or tert-butyl alcohol on suitable catalysts . This process involves two steps: first, the oxidation of isobutene or tert-butyl alcohol to methacrolein, followed by further oxidation to methacrylic acid .
化学反应分析
Types of Reactions: Methacrolein undergoes various chemical reactions, including:
Oxidation: Methacrolein can be oxidized to methacrylic acid using catalysts such as vanadium-based heteropolyacids.
Aldol Condensation: Methacrolein is formed via the aldol condensation of formaldehyde and propionaldehyde.
Mannich Reaction: Methacrolein can also be synthesized through the Mannich reaction, which involves the condensation of formaldehyde, propionaldehyde, and an amine catalyst.
Common Reagents and Conditions:
Oxidation: Catalysts like vanadium-based heteropolyacids, temperatures around 320°C.
Aldol Condensation: Catalysts such as sodium hydroxide, potassium hydroxide, or triethylamine, mild conditions.
Mannich Reaction: Secondary amines and acids as catalysts, optimized reaction conditions.
Major Products:
Oxidation: Methacrylic acid.
Aldol Condensation: Methacrolein.
Mannich Reaction: Methacrolein.
相似化合物的比较
Methacrolein is similar to other unsaturated aldehydes such as acrolein and methyl vinyl ketone. it is unique due to its specific reactivity and applications:
Acrolein: Acrolein is a simpler unsaturated aldehyde with a higher reactivity towards nucleophiles. It is primarily used as a biocide and in the production of acrylic acid.
Methyl Vinyl Ketone: Methyl vinyl ketone is another product of isoprene oxidation and is used in organic synthesis as a building block for various compounds.
Methacrolein’s uniqueness lies in its role as an intermediate in the production of methyl methacrylate and its specific reactivity in aldol condensation and Mannich reactions .
属性
IUPAC Name |
2-methylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-4(2)3-5/h3H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNJBCKSHOAVAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O, Array | |
| Record name | METHACRYLALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3868 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHACRYLALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25120-30-3 | |
| Record name | 2-Propenal, 2-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25120-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0052540 | |
| Record name | Methacrylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methacrylaldehyde appears as a colorless liquid. Less dense than water. May be toxic by ingestion, inhalation and skin absorption. Severely irritating to skin and eyes. Used to make plastics., Liquid, A colorless liquid with a characteristic odor; [ICSC], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |
| Record name | METHACRYLALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3868 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Propenal, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methacrolein | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1573 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | METHACRYLALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
68.4 °C, 68 °C | |
| Record name | METHACROLEIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHACRYLALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
35 °F (NFPA, 2010), 35 °F (2 °C) (OPEN CUP), -15 °C | |
| Record name | METHACRYLALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3868 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHACROLEIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHACRYLALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
MISCIBLE WITH WATER, ETHANOL, ETHER, Water solubility = 5.9% (59,000 mg/L) at 20 °C, Solubility in water, g/100ml at 20 °C: 6 (soluble) | |
| Record name | METHACROLEIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHACRYLALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.849 @ 25 °C/4 °C, Relative density (water = 1): 0.8 | |
| Record name | METHACROLEIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHACRYLALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
2.4 (AIR= 1), Relative vapor density (air = 1): 2.42 | |
| Record name | METHACROLEIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHACRYLALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
155.0 [mmHg], 155 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 16 | |
| Record name | Methacrolein | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1573 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | METHACROLEIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHACRYLALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
78-85-3 | |
| Record name | METHACRYLALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3868 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methacrolein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methacrolein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHACROLEIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methacrylaldehyde | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/methacrylaldehyde-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | 2-Propenal, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methacrylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methacrylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHACROLEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HRB24892H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHACROLEIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHACRYLALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-81 °C | |
| Record name | METHACROLEIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHACRYLALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Methacrolein?
A1: Methacrolein has a molecular formula of C4H6O and a molecular weight of 70.09 g/mol.
Q2: What spectroscopic techniques are used to characterize Methacrolein?
A2: Researchers commonly employ Infrared (IR) spectroscopy [, , ] and Raman spectroscopy [] to analyze Methacrolein. IR spectroscopy helps identify functional groups and elucidate the structure of copolymers containing Methacrolein units []. Raman spectroscopy assists in identifying crystal structures and guest distributions in clathrate hydrates of Methacrolein [].
Q3: How does the structure of Methacrolein contribute to its reactivity?
A3: Methacrolein is an α,β-unsaturated carbonyl compound, featuring a carbon-carbon double bond conjugated with a carbonyl group. This structure makes it highly reactive towards nucleophilic addition reactions, particularly with atmospheric oxidants like hydroxyl radicals [, , , ].
Q4: What are the main applications of Methacrolein in catalysis?
A4: Methacrolein serves as a crucial intermediate in synthesizing Methacrylic acid and Methyl methacrylate [, , , , , ]. These compounds find widespread use in producing polymers and resins.
Q5: What catalysts are effective for Methacrolein production?
A5: Various catalysts have been investigated for Methacrolein production, including bismuth molybdate [], copper phosphate [], molybdenum-based multiphasic oxides [], and lanthanide phosphomolybdates [, ].
Q6: How does the pH value during catalyst preparation affect Methacrolein production?
A6: Research indicates that the pH value during the preparation of molybdenum-based multiphasic oxide catalysts significantly influences their structure and catalytic performance in Methacrolein production. Higher pH values during preparation can lead to the formation of a specific crystalline phase (MX) that enhances the catalyst's activity and selectivity for Methacrolein [].
Q7: What are the challenges in Methacrolein oxidation to Methacrylic acid?
A7: One challenge is the lower oxidation rate of Methacrolein compared to its analogue, Acrolein, while the undesired subsequent oxidation of Methacrylic acid remains significant []. This necessitates the development of catalysts that can selectively oxidize Methacrolein to Methacrylic acid without further degradation.
Q8: What is the role of gold nanoparticles in Methacrolein conversion?
A8: Gold nanoparticles supported on hydroxyapatite show promise as catalysts for the direct oxidative esterification of Methacrolein with methanol to produce Methyl methacrylate []. The needle-like structure of hydroxyapatite facilitates better dispersion of gold species, leading to higher catalytic activity.
Q9: How is computational chemistry employed in understanding Methacrolein reactions?
A9: Density functional theory (DFT) calculations are used to investigate reaction mechanisms, regioselectivity, and diastereoselectivity in Methacrolein reactions. For instance, DFT studies have elucidated the mechanism and selectivity of the 1,3-dipolar cycloaddition of nitrones to Methacrolein [, ].
Q10: Have there been any studies on QSAR models for Methacrolein derivatives?
A10: While the provided research primarily focuses on Methacrolein itself, understanding structure-activity relationships is crucial for developing new catalysts and optimizing reaction conditions. Developing quantitative structure-activity relationship (QSAR) models for Methacrolein derivatives could provide insights into the effects of structural modifications on catalytic activity and selectivity.
Q11: What factors affect the stability of Methacrolein?
A11: Methacrolein is prone to autoxidation at temperatures above 320°C, especially in the presence of oxygen []. Additionally, Methacrylic acid, a common product of Methacrolein oxidation, can undergo cracking at temperatures above 350°C in the presence of oxygen, impacting the selectivity of the reaction [].
Q12: What are the environmental concerns associated with Methacrolein?
A12: Methacrolein is a volatile organic compound (VOC) released into the atmosphere from various sources, including automobile exhaust and industrial emissions [, ]. It contributes to the formation of ground-level ozone and secondary organic aerosol (SOA), impacting air quality and human health [, ].
Q13: How is Methacrolein degraded in the atmosphere?
A13: Methacrolein primarily undergoes atmospheric degradation through reaction with hydroxyl radicals (OH) [, , , ], leading to the formation of secondary pollutants such as formaldehyde, organic acids, and SOA.
Q14: How is Methacrolein typically quantified?
A14: Gas chromatography coupled with flame ionization detection (GC-FID) [] and high-performance liquid chromatography/mass spectrometry (HPLC/MS) [] are common techniques for separating and quantifying Methacrolein in complex mixtures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
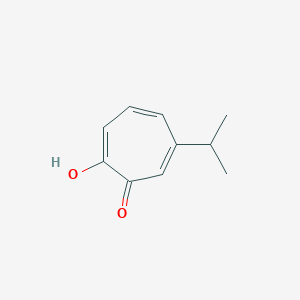
![24-Ethyl-3,7,10,28-tetrahydroxy-14-methoxy-25-methyl-12,18,20-trioxa-25-azaheptacyclo[15.11.1.02,15.04,13.06,11.021,29.022,27]nonacosa-1(28),2(15),3,6(11),13,21(29),22(27),23-octaene-5,26-dione](/img/structure/B123405.png)


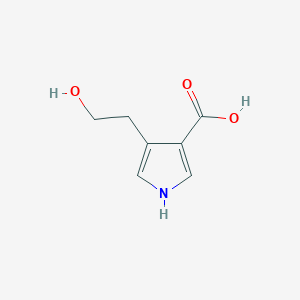


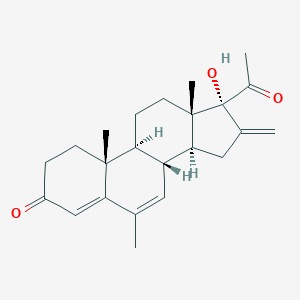


![Octahydro-1H-cyclopenta[b]pyrazine](/img/structure/B123427.png)
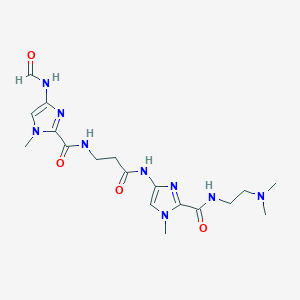
![Methyl 1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate](/img/structure/B123429.png)

